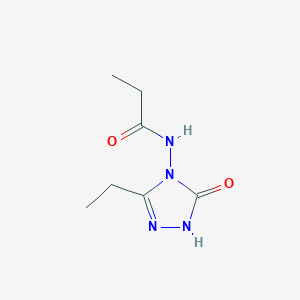![molecular formula C17H9BrN4O3S B12872014 2-(4-Bromophenyl)-5-(2-nitrobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 606958-19-4](/img/structure/B12872014.png)
2-(4-Bromophenyl)-5-(2-nitrobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromophenyl)-5-(2-nitrobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound is part of the thiazolo[3,2-b][1,2,4]triazole family, which is known for its diverse biological activities and synthetic versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-5-(2-nitrobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves the reaction of α-bromodiketones with 3-mercapto[1,2,4]triazoles under aqueous conditions. This reaction is often mediated by visible light and does not require a catalyst, making it an environmentally friendly approach . The reaction conditions are mild, and the yields are generally excellent.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry, such as using water as a solvent and sustainable irradiation, are likely to be employed to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Bromophenyl)-5-(2-nitrobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: Nucleophiles like amines or thiols can be used in the presence of base catalysts.
Major Products
Reduction: The major product is the corresponding amine derivative.
Substitution: The major products are the substituted derivatives where the bromine atom is replaced by the nucleophile.
Aplicaciones Científicas De Investigación
2-(4-Bromophenyl)-5-(2-nitrobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(4-Bromophenyl)-5-(2-nitrobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromophenyl and thiazolo[3,2-b][1,2,4]triazole moieties can interact with various biological macromolecules, influencing their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Bromophenyl)ethene-1,1,2-triyl)tribenzene: Known for its aggregation-induced emission properties.
N-(4-Bromophenyl)-2-(2-(3-nitrobenzylidene)hydrazino)-2-oxoacetamide: Another compound with a similar structural motif.
Uniqueness
2-(4-Bromophenyl)-5-(2-nitrobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is unique due to its combination of a bromophenyl group, a nitrobenzylidene moiety, and a thiazolo[3,2-b][1,2,4]triazole ring. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Propiedades
Número CAS |
606958-19-4 |
|---|---|
Fórmula molecular |
C17H9BrN4O3S |
Peso molecular |
429.2 g/mol |
Nombre IUPAC |
(5E)-2-(4-bromophenyl)-5-[(2-nitrophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C17H9BrN4O3S/c18-12-7-5-10(6-8-12)15-19-17-21(20-15)16(23)14(26-17)9-11-3-1-2-4-13(11)22(24)25/h1-9H/b14-9+ |
Clave InChI |
VTXHWSDATZPUJZ-NTEUORMPSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C(=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Cyanomethyl)benzo[d]oxazole-4-acetic acid](/img/structure/B12871934.png)

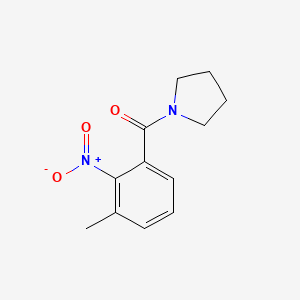
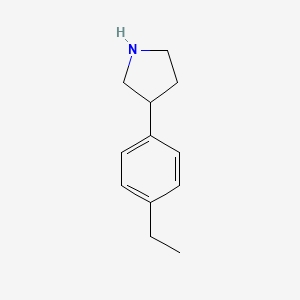
![2-Chloro-1-(2-ethylbenzo[d]oxazol-4-yl)ethanone](/img/structure/B12871974.png)

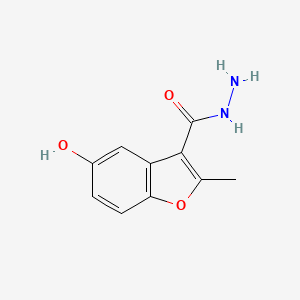
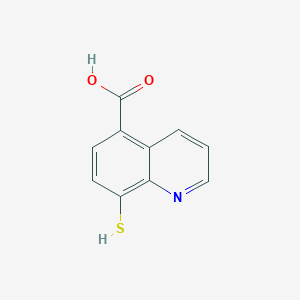
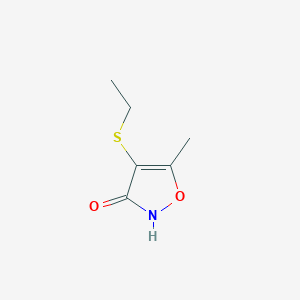
![1H-oxazolo[3,4-a]pyridine-1,5(3H)-dione](/img/structure/B12871997.png)
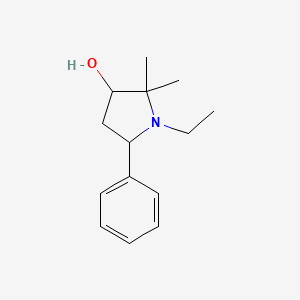
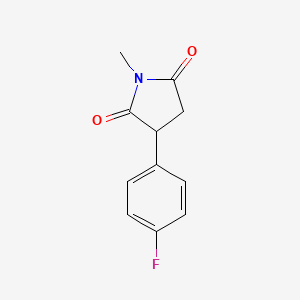
![2-(Hydroxymethyl)benzo[d]oxazole-6-acetonitrile](/img/structure/B12872033.png)
